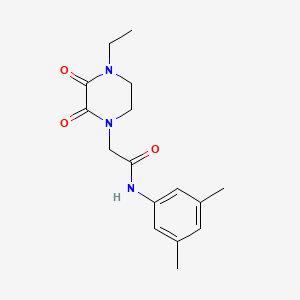

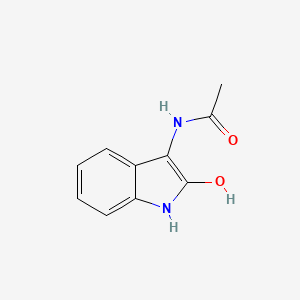

![molecular formula C9H8FN3O2 B2418564 Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1339176-02-1](/img/structure/B2418564.png)

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1339176-02-1 . It has a molecular weight of 209.18 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

The InChI code for Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is 1S/C9H8FN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate are not available, similar compounds have been synthesized via sequential site-selective cross-coupling reactions .Physical And Chemical Properties Analysis

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Compound Development

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is a key compound in the synthesis of various heterocyclic compounds. For instance, it has been used in preparing ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which were then transformed into carboxylic acids. These acids have been evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984). Similarly, it has been utilized in the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through Michael addition/intramolecular cyclization reactions (Jismy et al., 2019).

Antimicrobial Evaluation

This compound has been used as a starting material in the synthesis of new pyrimidine derivatives, which are then evaluated for their antimicrobial properties. For instance, derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate have shown significant antimicrobial effects (Farag et al., 2008).

Pharmaceutical Development

In pharmaceutical research, this compound has been used in the synthesis of N-substituted methyl 3-aminoimidazo[1,2-a]pyrimidine-2-carboxylates, which have potential applications in medicinal chemistry (Sokolov & Aksinenko, 2009). Additionally, the compound has played a role in the development of novel heterocyclic systems like pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, which have been analyzed for their photophysical properties (Ebrahimpour et al., 2017).

Biological and Antifungal Activity

It has been a crucial component in synthesizing derivatives like ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, which exhibit biological and antifungal activities (Dolzhenko et al., 2006).

Modification of Biopolymers

Research has also been conducted on modifying natural biopolymers like chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides, where ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate plays a significant role (Levov et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUAHQKVQCRIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

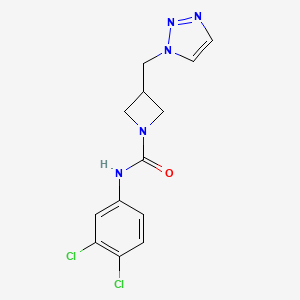

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)

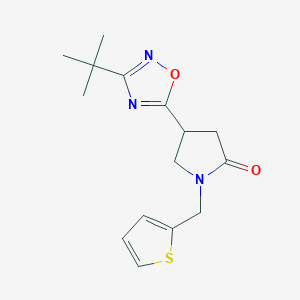

![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)

![N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B2418496.png)

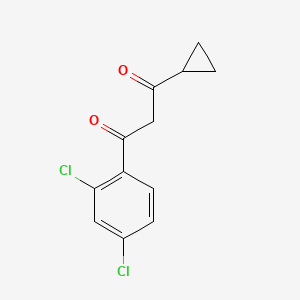

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)

![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)

![1-(4-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2418504.png)